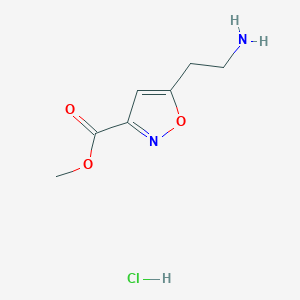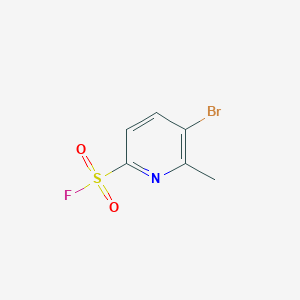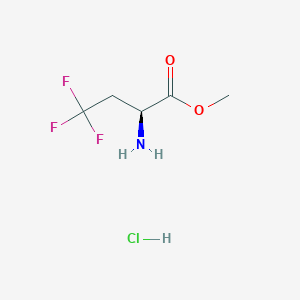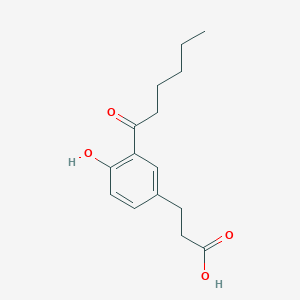![molecular formula C11H13F3N2O3 B6602986 tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate CAS No. 2102409-01-6](/img/structure/B6602986.png)
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate (TNTC) is a small molecule compound with a wide range of applications in the field of synthetic organic chemistry. TNTC is a versatile reagent and has been used in a number of synthetic processes for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals. TNTC is a relatively new reagent and has recently been used in a number of scientific research applications.
科学的研究の応用
Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has been used in a number of scientific research applications. It has been used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of pharmaceuticals and agrochemicals, and as a ligand in the synthesis of metal complexes. tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has also been used in the synthesis of novel materials, such as polymeric nanoparticles, for use in drug delivery and tissue engineering applications.
作用機序
Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has been found to act as a Lewis acid in the presence of Lewis bases, and as a Brønsted acid in the presence of Brønsted bases. It is also a strong hydrogen bond acceptor and can form hydrogen bonds with a variety of substrates. tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate can also act as a Lewis base, forming hydrogen bonds with Lewis acids.
Biochemical and Physiological Effects
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the biosynthesis of steroids. tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has also been found to have anti-inflammatory and anti-cancer effects, as well as to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has a number of advantages for use in laboratory experiments. It is a highly reactive reagent and can be used in a wide range of synthetic processes. It is also relatively inexpensive and can be easily synthesized. However, tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate can be toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for the use of tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate in scientific research applications. tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate could be used as a catalyst in the synthesis of polymers for use in drug delivery and tissue engineering applications. It could also be used in the synthesis of novel materials for use in energy storage and conversion applications. Additionally, tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate could be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Finally, tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate could be used as a ligand in the synthesis of metal complexes for use in catalysis and other applications.
合成法
Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl bromide with 4-(trifluoromethoxy)pyridine in the presence of a base such as sodium hydroxide. The second step involves the reaction of the intermediate with carbamic acid chloride in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction yields tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate in high yields.
特性
IUPAC Name |
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3/c1-10(2,3)19-9(17)16-8-6-7(4-5-15-8)18-11(12,13)14/h4-6H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRYQJMHUYHQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 6,6-dimethyl-3-oxo-2H,3H,3aH,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6602913.png)
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)
![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)




![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)


![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)
![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)